molecular formula C15H18N2O4 B4507362 N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine

N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine

Cat. No.: B4507362
M. Wt: 290.31 g/mol
InChI Key: SAXKFVITJGXJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osmoprotection in Plants

Research into beta-Alanine betaine synthesis highlights its role in plant tolerance to stress conditions such as salinity and hypoxia. This compound is accumulated by members of the Plumbaginaceae family, indicating its potential application in metabolic engineering to improve stress tolerance in plants (Rathinasabapathi, Fouad, & Sigua, 2001).

Synthesis of Amino Acid Derivatives

A study on regioselective and stereoselective nucleophilic ring opening reactions of aziridine demonstrates the synthesis of beta-phenyl-substituted amino acid derivatives, including tryptophan and serine. This methodological approach can be used to synthesize a variety of novel beta-substituted amino acids, hinting at potential applications in drug development and biochemistry (Xiong, Wang, Cai, & Hruby, 2002).

Neurotoxicity Studies

The research on beta-N-methylamino-L-alanine (BMAA) in South African cyanobacterial isolates contributes to understanding neurotoxicity and environmental health. BMAA is linked to neurodegenerative diseases, and its presence across various taxonomic groups of cyanobacteria underscores the need for environmental monitoring and assessment of ecological health (Esterhuizen & Downing, 2008).

Properties

IUPAC Name

3-[3-(7-methoxyindol-1-yl)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-12-4-2-3-11-6-9-17(15(11)12)10-7-13(18)16-8-5-14(19)20/h2-4,6,9H,5,7-8,10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXKFVITJGXJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Reactant of Route 2
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Reactant of Route 3
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Reactant of Route 4
Reactant of Route 4
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Reactant of Route 5
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Reactant of Route 6
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.